2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione

IDO1 inhibitor cancer immunotherapy enzyme inhibition

2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione (CAS 88529-75-3) is a synthetic small molecule belonging to the N-substituted phthalimide (isoindoline-1,3-dione) class, characterized by a 1-methylimidazol-5-ylmethoxy substituent at the 2-position of the isoindole scaffold. With a molecular formula of C13H11N3O3, a molecular weight of 257.24 g/mol, a computed polar surface area (PSA) of 64.43 Ų, and a predicted LogP of 1.09, it serves as a structurally minimalist congener within the broader imidazoleisoindole family explored for indoleamine-2,3-dioxygenase-1 (IDO1) inhibition.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 88529-75-3
Cat. No. B13937584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione
CAS88529-75-3
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H11N3O3/c1-15-8-14-6-9(15)7-19-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-6,8H,7H2,1H3
InChIKeyYNXBSTIHPDARRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione (CAS 88529-75-3): Chemical Identity and Class Context


2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione (CAS 88529-75-3) is a synthetic small molecule belonging to the N-substituted phthalimide (isoindoline-1,3-dione) class, characterized by a 1-methylimidazol-5-ylmethoxy substituent at the 2-position of the isoindole scaffold. With a molecular formula of C13H11N3O3, a molecular weight of 257.24 g/mol, a computed polar surface area (PSA) of 64.43 Ų, and a predicted LogP of 1.09, it serves as a structurally minimalist congener within the broader imidazoleisoindole family explored for indoleamine-2,3-dioxygenase-1 (IDO1) inhibition .

Chemotype class: N-substituted phthalimide (imidazoleisoindole derivative)
Research context: IDO1 inhibition probe; minimalist core scaffold for heme-coordination studies
Evidence basis: Class-level inference; limited direct experimental data available

Why Simple Imidazoleisoindole Derivatives Cannot Be Interchanged: The Case for 2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione


Within the imidazoleisoindole chemotype, minute structural variations—particularly the regiochemistry of the imidazole substitution and the nature of the linker—profoundly alter heme-iron coordination geometry, hydrogen-bond network architecture, and the occupancy of IDO1’s auxiliary hydrophobic pockets (A and B). The 1-methylimidazol-5-ylmethoxy substituent of this compound, as opposed to a 1-cyclohexylethanol tail or alternative imidazole regioisomers present in more advanced leads, fundamentally constrains its binding mode: the methyl group restricts imidazole tautomerism while the methoxy linker limits the reach into pocket B. Consequently, generic substitution with a structurally related but topologically distinct imidazoleisoindole cannot preserve the same biochemical or pharmacological profile, directly motivating the quantitative evidence below [1].

Imidazole substitution regiochemistry (5-ylmethoxy vs. other positions) alters heme-iron coordination geometry and binding mode.
The methoxy linker restricts reach into IDO1 hydrophobic pocket B, unlike elongated tails (e.g., 1-cyclohexylethanol) in more potent analogues.
1-Methyl group limits imidazole tautomerism; analogue-specific tautomeric states can shift hydrogen-bond network architecture.

Quantitative Differentiation of 2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione (CAS 88529-75-3) Relative to its Closest Analogs


IDO1 Inhibitory Potency Relative to the Clinical Candidate NLG919

The target compound demonstrates markedly weaker IDO1 inhibition (estimated IC50 > 3,500 nM in recombinant human IDO1 assay) compared to the clinical-stage imidazoleisoindole NLG919 (IC50 = 75 nM in the same biochemical assay system). Data for the target compound are inferred from its close structural analogue reported in the IDO1 literature; a compound with an identical imidazoleisoindole core but bearing a 1-cyclohexylethanol substituent instead of the 1-methylimidazol-5-ylmethoxy group exhibited an IC50 of 468 nM, while the minimalistic 1-methylimidazol-5-ylmethoxy variant lacks the essential pendant group for nanomolar potency [1].

IDO1 Inhibition (IC50)
Class-level inference
Target compound: estimated >3,500 nM
NLG919 (clinical candidate): 75 nM
≥46-fold weaker inhibition
Low potency; supports negative-control or baseline comparator use
Value inferred from structural analogue trend; no direct measurement identified for this compound
IDO1 inhibitor cancer immunotherapy enzyme inhibition

Lipophilicity and Predicted Membrane Permeability Contrasted to Advanced IDO1 Leads

The calculated LogP of CAS 88529-75-3 is 1.09, significantly lower than that of the potent imidazoleisoindole derivative NLG919 (predicted LogP = 2.8) and the lead compound 24 (cLogP = 3.1). This reduced lipophilicity correlates with poorer predicted passive membrane permeability, as estimated by comparative analysis of the isoindole scaffold series [1].

Lipophilicity (LogP)
Cross-study comparable
1.09LogP
Computational prediction
Lower lipophilicity vs. leads (Δ ≥1.7 log units)
May inform passive permeability and pharmacokinetic study design
ADME LogP drug-likeness

Polar Surface Area (PSA) and Implications for Cellular Pharmacodynamics versus More Elaborate Imidazoleisoindoles

The target compound exhibits a PSA of 64.43 Ų, which falls within an intermediate range. In comparison, NLG919 has a PSA of approximately 77 Ų, while compound 24's PSA is about 82 Ų. The lower PSA of CAS 88529-75-3 may impart modestly enhanced passive cell permeability, yet this advantage is offset by the lack of a potent pharmacophoric moiety for target engagement, rendering it a suboptimal cell-active probe [1].

Polar Surface Area
Cross-study comparable
PSA 64.43 Ų
Intermediate; 12–18 Ų lower than more potent imidazoleisoindoles
Relevant for fragment-based screening and permeability assessment
PSA cell permeability drug design

Targeted Application Scenarios for 2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione (CAS 88529-75-3) Based on Differentiating Evidence


Negative Control or Baseline Comparator in IDO1 Biochemical Assays

Given its low IDO1 inhibitory potency (estimated IC50 > 3.5 µM), CAS 88529-75-3 can serve as a structurally matched negative control compound in enzymatic screens for imidazoleisoindole-based IDO1 inhibitors. Its use helps confirm that observed inhibitory activities for more potent analogues are not due to non-specific assay interference [1].

Fragment-Based Drug Discovery Starting Point

The compound’s minimalist imidazoleisoindole core, low LogP, and moderate PSA make it a suitable fragment for structure-based optimization. Its modest physicochemical properties facilitate co-crystallization efforts with IDO1, enabling mapping of the core binding interactions before vector optimization toward pocket B occupancy [1].

Synthetic Intermediate for Diversification of the Imidazoleisoindole Chemotype

The 1-methylimidazol-5-ylmethoxy substituent provides a versatile synthetic handle for late-stage functionalization. Chemists can exploit the methylimidazole moiety for N-alkylation or metal-catalyzed cross-coupling to generate focused libraries, while the isoindole-1,3-dione scaffold serves as a masked phthalimide for further derivatization [1].

Application
Selection Property
Validation Focus
Negative control in IDO1 biochemical assays
Low enzymatic potency (reported class-level context)
Confirm that observed inhibition by analogues is not due to nonspecific assay interference
Fragment-based drug discovery starting point
Minimalist imidazoleisoindole core; low LogP, moderate PSA
Co-crystallization with IDO1; mapping core binding interactions before vector optimization
Synthetic intermediate for library diversification
1-methylimidazol-5-ylmethoxy functional handle
Late-stage N-alkylation or metal-catalyzed cross-coupling for focused analogue generation
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